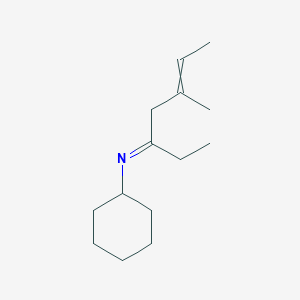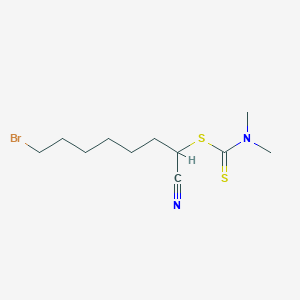
7-Bromo-1-cyanoheptyl dimethylcarbamodithioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-1-cyanoheptyl dimethylcarbamodithioate is an organic compound with the molecular formula C11H19BrN2S2 and a molecular weight of 323.316 g/mol . This compound is characterized by the presence of a bromine atom, a cyano group, and a dimethylcarbamodithioate moiety attached to a heptyl chain. It is used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-1-cyanoheptyl dimethylcarbamodithioate typically involves the reaction of 7-bromo-1-heptanol with dimethylcarbamodithioic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, to optimize yield and purity. The use of automated systems ensures consistent production quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-1-cyanoheptyl dimethylcarbamodithioate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form corresponding amines or alcohols.
Hydrolysis: The dimethylcarbamodithioate moiety can be hydrolyzed under acidic or basic conditions to yield corresponding thiols and amines.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, thiols, and alcohols.
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Acids and Bases: For hydrolysis reactions, hydrochloric acid or sodium hydroxide is commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, substitution reactions with amines yield corresponding amine derivatives, while oxidation reactions produce sulfoxides or sulfones.
Scientific Research Applications
7-Bromo-1-cyanoheptyl dimethylcarbamodithioate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 7-Bromo-1-cyanoheptyl dimethylcarbamodithioate involves its interaction with specific molecular targets and pathways. The bromine atom and cyano group play crucial roles in its reactivity and biological activity. The compound may interact with enzymes or receptors, leading to modulation of biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
7-Bromo-1-heptanol: A precursor in the synthesis of 7-Bromo-1-cyanoheptyl dimethylcarbamodithioate.
Dimethylcarbamodithioic Acid: Another precursor used in the synthesis.
Other Brominated Alkanes: Compounds with similar structures but different functional groups.
Uniqueness
This compound is unique due to the presence of both a bromine atom and a cyano group, which confer distinct chemical and biological properties
Properties
CAS No. |
61540-45-2 |
|---|---|
Molecular Formula |
C11H19BrN2S2 |
Molecular Weight |
323.3 g/mol |
IUPAC Name |
(7-bromo-1-cyanoheptyl) N,N-dimethylcarbamodithioate |
InChI |
InChI=1S/C11H19BrN2S2/c1-14(2)11(15)16-10(9-13)7-5-3-4-6-8-12/h10H,3-8H2,1-2H3 |
InChI Key |
QLIOMGJNGGIXKY-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=S)SC(CCCCCCBr)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



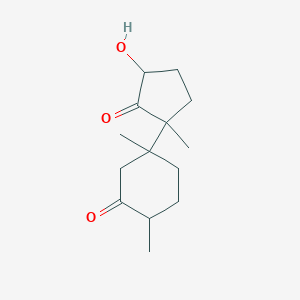

![1-(Chloromethyl)-1,1,3,3-tetramethyl-3-[(trimethylsilyl)ethynyl]disiloxane](/img/structure/B14590283.png)
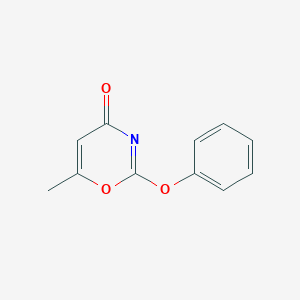
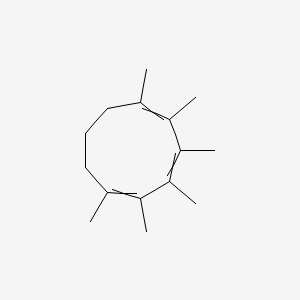
![9-Diazobicyclo[4.2.1]nona-2,4,7-triene](/img/structure/B14590301.png)


![4-[(4-Undecylphenyl)ethynyl]benzonitrile](/img/structure/B14590315.png)
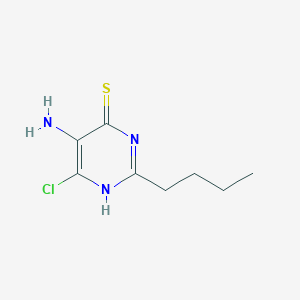

![1-[2-(2-Chloroethoxy)ethyl]-1H-indole](/img/structure/B14590337.png)
